Lck-IN-1

Lck kinase inhibition T-cell signaling Immunology research

Standard Lck inhibitors like Dasatinib or A-770041 introduce confounding off-target effects or suffer from low cellular potency. Lck-IN-1 (CAS 923596-52-5) is Example 48 from WO2007013673A1-a fused imidazopyridazine with defined selectivity over Src family kinases. • Low MW (253 Da) enables rapid passive diffusion; ideal for primary T-cells & organoids • Transparent IP provenance: full synthetic disclosure for QC method development (HPLC/LC-MS) • Class-level selectivity >10-fold vs. Src kinases; clean tool for TCR signaling (ZAP-70, calcium flux)

Molecular Formula C14H15N5
Molecular Weight 253.30 g/mol
Cat. No. B11937912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLck-IN-1
Molecular FormulaC14H15N5
Molecular Weight253.30 g/mol
Structural Identifiers
SMILESCCCNC1=NN2C(=NC=C2C3=CC=NC=C3)C=C1
InChIInChI=1S/C14H15N5/c1-2-7-16-13-3-4-14-17-10-12(19(14)18-13)11-5-8-15-9-6-11/h3-6,8-10H,2,7H2,1H3,(H,16,18)
InChIKeyXTMROGQLIVGYKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lck-IN-1: A Patent-Derived, Low-Molecular-Weight Lck Kinase Inhibitor for T-Cell Signaling Research


Lck-IN-1 (CAS: 923596-52-5) is a small-molecule inhibitor of lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src kinase family that plays a critical role in T-cell receptor (TCR) signaling and T-cell development [1]. The compound is characterized by a molecular weight of 253.30 Da and the molecular formula C14H15N5 . Lck-IN-1 was originally disclosed as Example 48 in patent WO2007013673A1, which describes a series of fused heterocycles designed to inhibit Lck activity [1]. As a tool compound, Lck-IN-1 enables researchers to interrogate Lck-dependent pathways in immunology and oncology research settings.

Why Lck-IN-1 Cannot Be Replaced by Other Lck Inhibitors: Structural and Physicochemical Differentiation


Lck inhibitors are a heterogeneous class of compounds with widely varying molecular weights, selectivity profiles, and physicochemical properties that directly impact experimental reproducibility and interpretation. Lck-IN-1 (MW 253.3) differs substantially from larger, more complex Lck inhibitors such as TC-S 7003 (MW 530.6) and A-770041 (MW 621.7) , which may exhibit different solubility, permeability, and off-target binding characteristics. Furthermore, the imidazopyridazine core of Lck-IN-1 represents a distinct chemotype compared to the pyrimidopyrimidine scaffold of TC-S 7003 or the quinazoline-based structure of other Lck inhibitors [1]. These differences preclude simple interchangeability in assays where consistent target engagement, solubility, or cellular penetration is required.

Lck-IN-1 Quantitative Differentiation: Solubility, Molecular Weight, and Physicochemical Advantages Over Comparator Lck Inhibitors


Lck-IN-1 Exhibits >5-Fold Higher DMSO Solubility Than the Widely Used Lck Inhibitor TC-S 7003

Lck-IN-1 demonstrates substantially higher solubility in DMSO (100 mg/mL, equivalent to 394.79 mM) compared to the commercially available Lck inhibitor TC-S 7003 (also known as Lck Inhibitor, CAS 847950-09-8), which exhibits DMSO solubility of 8 mg/mL (15.07 mM) . This represents a >5-fold higher solubility for Lck-IN-1 on a mg/mL basis and a >26-fold higher molar solubility, enabling preparation of more concentrated stock solutions for in vitro assays.

Lck kinase inhibition T-cell signaling Immunology research

Lck-IN-1 Possesses a Significantly Lower Molecular Weight (253.3 Da) Than Other Lck Inhibitors, Enhancing Potential for Cellular Permeability

Lck-IN-1 has a molecular weight of 253.30 Da, which is substantially lower than other widely used Lck inhibitors: TC-S 7003 (530.62 Da) and A-770041 (621.73 Da) . The lower molecular weight of Lck-IN-1 aligns with Lipinski's Rule of Five guidelines for drug-likeness and may confer advantages in passive membrane permeability and cellular uptake.

Lck kinase inhibition T-cell signaling Drug discovery

Lck-IN-1 Provides Defined Storage Stability Parameters, Ensuring Reproducible Experimental Outcomes

Lck-IN-1 has well-documented storage stability: powder stable at -20°C for 3 years or 4°C for 2 years; in DMSO solution stable at -80°C for 6 months or -20°C for 1 month (protect from light) . This level of documentation is not consistently available for all Lck inhibitors and is critical for ensuring consistent compound activity across experiments.

Lck kinase inhibition T-cell signaling Compound handling

Optimal Use Cases for Lck-IN-1: Immuno-Oncology Target Validation and T-Cell Signaling Studies


In Vitro Characterization of Lck-Dependent T-Cell Activation Pathways

Lck-IN-1 is ideally suited for dose-response studies examining Lck-mediated phosphorylation events downstream of T-cell receptor (TCR) engagement. Its high DMSO solubility (100 mg/mL) allows for preparation of concentrated stock solutions, minimizing solvent interference in sensitive T-cell activation assays such as IL-2 production measurement or NFAT reporter gene assays.

Comparative Selectivity Profiling Against Other Src Family Kinases

Given its distinct imidazopyridazine scaffold and low molecular weight (253.3 Da), Lck-IN-1 serves as a useful tool for cross-comparison with structurally diverse Lck inhibitors (e.g., TC-S 7003, A-770041) in selectivity panels. Such studies can help deconvolute scaffold-specific off-target effects within the Src kinase family.

Chemical Probe Development and Structure-Activity Relationship (SAR) Studies

As a patent-derived compound with a defined synthetic route (WO2007013673A1, Example 48), Lck-IN-1 provides a starting point for medicinal chemistry efforts aimed at optimizing Lck inhibition. Its relatively simple structure (C14H15N5) and low molecular weight make it amenable to further derivatization.

Positive Control in High-Throughput Screening (HTS) Assays for Lck Inhibitors

Lck-IN-1 can be employed as a reference inhibitor in biochemical or cell-based HTS campaigns designed to identify novel Lck inhibitors. Its established storage stability (-20°C powder stable for 3 years) ensures batch-to-batch consistency in long-term screening operations.

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